Cas no 1000413-72-8 (Fasiglifam)

Fasiglifam structure
Fasiglifam structure
Nom du produit:Fasiglifam
Numéro CAS:1000413-72-8
Le MF:C29H32O7S
Mégawatts:524.62518
MDL:MFCD18251445
CID:822508
PubChem ID:24857286

Fasiglifam Propriétés chimiques et physiques

Nom et identifiant

    • TAK875
    • TAK-875
    • (S)-2-(6-((2',6'-Dimethyl-4'-(3-(methylsulfonyl)propoxy)-[1,1'-biphenyl]-3-yl)methoxy)-2,3-dihydrobenzofuran-3-yl)acetic acid
    • 2-[(3S)-6-[[3-[2,6-dimethyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methoxy]-2,3-dihydro-1-benzofuran-3-yl]acetic acid
    • NULL
    • ((3S)-6-({3-[4-(3-methanesulfonylpropoxy)-2,6-dimethylphenyl]phenyl}methoxy)-2,3-dihydro-1-benzofuran-3-yl)acetic acid
    • 3-Benzofuranacetic acid,6-[[2',6'-diMethyl-4'-[3-(Methylsulfonyl)propoxy][1,1'-biphenyl]-3-yl]Methoxy]-2,3-dihydro-,(3S)
    • Fasiglifam
    • Fasiglifam (INN)
    • FASIGLIFAM (TAK-875)
    • (3S)-6-[[2',6'-Dimethyl-4'-[3-(methylsulfonyl)propoxy][1,1'-biphenyl]-3-yl]methoxy]-2,3-dihydro-3-benzofuranacetic acid
    • TAK-875,TAK875
    • (S)-2-(6-((2',6'-Dimethyl-4'-(3-(methylsulfonyl)propoxy)-[1,1'-biphenyl]-3-yl)methoxy)-2,3-dih
    • [(3S)-6-({2',6'-Dimethyl-4'-[3-(methylsulfonyl)propoxy]-3-biphenylyl}methoxy)-2,3-dihydro-1-benzofuran-3-yl]acetic acid
    • 3-Benzofuranacetic acid, 6-[[2',6'-diMethyl-4'-[3-(Methylsulfonyl)propoxy][1,1'-biphenyl]-3-yl]Methoxy]-2,3-dihydro-, (3S)-
    • Q27077287
    • 2YB
    • BCP02430
    • 3-BENZOFURANACETIC ACID, 6-((2',6'-DIMETHYL-4'-(3-(METHYLSULFONYL)PROPOXY)(1,1'-BIPHENYL)-3-YL)METHOXY)-2,3-DIHYDRO-, (3S)-
    • SCHEMBL204652
    • GTPL6484
    • MS-29716
    • Fasiglifam [USAN:INN]
    • ((3S)-6-(((2',6'-DIMETHYL-4'-(3-(METHANESULFONYL)PROPOXY)-(1,1'-BIPHENYL)-3-YL))METHOXY)-2,3-DIHYDRO-1-BENZOFURAN-3-YL)ACETIC ACID
    • MFCD18251445
    • AKOS025289552
    • CHEMBL1829174
    • 1000413-72-8
    • UNII-GLP1W4JXAH
    • DTXSID601025726
    • Fasiglifam [INN]
    • D10336
    • AC-25651
    • BRD-K58501140-002-01-0
    • FASIGLIFAM [USAN]
    • (3S)-6-[[2',6'-Dimethyl-4'-[3-(methylsulfonyl)propoxy][1,1'-biphenyl]-3-yl]methoxy]-2,3-dihydro-3-benzofuranacetic Acid; (+)-TAK 875; TAK-875
    • [(3S)-6-({3-[4-(3-methanesulfonylpropoxy)-2,6-dimethylphenyl]phenyl}methoxy)-2,3-dihydro-1-benzofuran-3-yl]acetic acid
    • BDBM50386790
    • Fasiglifam (USAN/INN)
    • [(3s)-6-({2',6'-Dimethyl-4'-[3-(Methylsulfonyl)propoxy]biphenyl-3-Yl}methoxy)-2,3-Dihydro-1-Benzofuran-3-Yl]acetic Acid
    • 2-[(3S)-6-[[3-[2,6-dimethyl-4-(3-methylsulonylpropoxy)phenyl]phenyl]methoxy]-2,3-dihydro-1-benzouran-3-yl]acetic acid
    • HY-10480
    • Tak-875 anhydrous
    • FASIGLIFAM [WHO-DD]
    • 2-[(3S)-6-({3-[4-(3-methanesulfonylpropoxy)-2,6-dimethylphenyl]phenyl}methoxy)-2,3-dihydro-1-benzofuran-3-yl]acetic acid
    • GLP1W4JXAH
    • CS-0282
    • DB12491
    • J-501277
    • BZCALJIHZVNMGJ-HSZRJFAPSA-N
    • TAK-875(Fasiglifam)
    • ((3S)-6-((3-(4-(3-Methanesulfonylpropoxy)-2,6-dimethylphenyl]phenyl}methoxy)-2,3-dihydro-1-benzofuran-3-yl)acetic acid
    • NS00072908
    • GLXC-04884
    • NCGC00346669-01
    • TAK 875
    • EX-A203
    • CHEBI:177451
    • NCGC00346669-07
    • 4phu
    • TAK-875, >=98%
    • MDL: MFCD18251445
    • Piscine à noyau: InChI=1S/C29H32O7S/c1-19-12-25(34-10-5-11-37(3,32)33)13-20(2)29(19)22-7-4-6-21(14-22)17-35-24-8-9-26-23(15-28(30)31)18-36-27(26)16-24/h4,6-9,12-14,16,23H,5,10-11,15,17-18H2,1-3H3,(H,30,31)/t23-/m1/s1
    • La clé Inchi: BZCALJIHZVNMGJ-HSZRJFAPSA-N
    • Sourire: CC1=C(C(C)=CC(OCCCS(C)(=O)=O)=C1)C2=CC(COC3=CC=C4[C@@H](COC4=C3)CC(O)=O)=CC=C2

Propriétés calculées

  • Qualité précise: 524.18700
  • Masse isotopique unique: 524.18687453g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 1
  • Nombre de récepteurs de liaison hydrogène: 7
  • Comptage des atomes lourds: 37
  • Nombre de liaisons rotatives: 11
  • Complexité: 828
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 1
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 108Ų
  • Le xlogp3: 4.7

Propriétés expérimentales

  • Dense: 1.252
  • Point d'ébullition: 739.1±60.0°C at 760 mmHg
  • Le PSA: 107.51000
  • Le LogP: 6.39440

Fasiglifam Informations de sécurité

  • Mot signal:Warning
  • Description des dangers: H302-H315-H319-H335
  • Déclaration d'avertissement: P261-P305+P351+P338
  • Conditions de stockage:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

Fasiglifam PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
eNovation Chemicals LLC
D516808-10mg
(3S)-6-[[2',6'-Dimethyl-4'-[3-(methylsulfonyl)propoxy][1,1'-biphenyl]-3-yl]methoxy]-2,3-dihydro-3-benzofuranacetic acid
1000413-72-8 98%
10mg
$720 2024-06-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T86690-10mg
TAK-875
1000413-72-8 98%
10mg
¥5778.0 2023-09-06
Chemenu
CM157140-1g
Fasiglifam
1000413-72-8 95+%
1g
$1450 2023-02-19
eNovation Chemicals LLC
D500334-250MG
Fasiglifam
1000413-72-8 97%
250mg
$225 2024-07-28
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T127963-25mg
TAK-875
1000413-72-8 ≥98%
25mg
¥3368.90 2023-08-31
MedChemExpress
HY-10480-10mM*1 mL in DMSO
Fasiglifam
1000413-72-8 98.94%
10mM*1 mL in DMSO
¥1210 2024-04-21
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T2351-50 mg
TAK875
1000413-72-8 99.82%
50mg
¥5382.00 2022-02-28
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T2351-1 mL * 10 mM (in DMSO)
TAK875
1000413-72-8 99.82%
1 mL * 10 mM (in DMSO)
¥1383.00 2022-02-28
ChemScence
CS-0282-2mg
Fasiglifam
1000413-72-8 98.94%
2mg
$79.0 2022-04-28
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R023195-50mg
Fasiglifam
1000413-72-8 98%
50mg
¥5685 2023-09-11

Fasiglifam Littérature connexe

Fournisseurs recommandés
atkchemica
(CAS:1000413-72-8)Fasiglifam
CL0099
Pureté:95%+
Quantité:1g/5g/10g/100g
Prix ($):Enquête
Amadis Chemical Company Limited
(CAS:1000413-72-8)Fasiglifam
A25526
Pureté:99%/99%
Quantité:100mg/250mg
Prix ($):250.0/488.0